molecular formula C6H13ClN2O B1395892 1-ethyl-2-piperazinone hydrochloride CAS No. 873221-66-0

1-ethyl-2-piperazinone hydrochloride

Cat. No.: B1395892
CAS No.: 873221-66-0
M. Wt: 164.63 g/mol
InChI Key: RSWKRNZXOFPIBH-UHFFFAOYSA-N
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Description

1-Ethylpiperazin-2-one hydrochloride (EPH) is a nitrogen-based chemical compound. It has a CAS Number of 59702-08-8 and a molecular weight of 128.17 . The IUPAC name for this compound is 1-ethyl-2-piperazinone .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for 1-Ethylpiperazin-2-one is 1S/C6H12N2O/c1-2-8-4-3-7-5-6(8)9/h7H,2-5H2,1H3 .


Physical and Chemical Properties Analysis

1-Ethylpiperazin-2-one hydrochloride has a molecular weight of 164.63 g/mol. It is a liquid at room temperature .

Scientific Research Applications

Pharmacological Properties of Phenylpiperazine Derivatives

1-Ethylpiperazin-2-one hydrochloride-related compounds, specifically phenylpiperazine derivatives like HBK-14 and HBK-15, have been studied for their potential antidepressant and anxiolytic effects. These compounds exhibit high affinity for various receptors including serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, and act as full antagonists at 5-HT1A and 5-HT7 receptors. Research indicates potent antidepressant-like activity in animal models, highlighting their relevance in mental health research (Pytka et al., 2015).

Nonpeptide Agonist of Urotensin-II Receptor

Another significant application is the discovery of nonpeptidic agonists for the urotensin-II receptor. Compounds like AC-7954, closely related to 1-Ethylpiperazin-2-one hydrochloride, have been identified as selective agonists, with potential implications as pharmacological research tools and drug leads (Croston et al., 2002).

Synthesis of N-(2-Pyridyl)-N'-ethylpiperazines

N-(2-Pyridyl)-N'-ethylpiperazines, important structures in medicinally relevant compounds, have been synthesized using new methodologies. These methods allow for efficient and versatile synthesis, crucial for developing novel pharmaceuticals (Bugaenko et al., 2017).

Structural Studies of Organic-Inorganic Hybrids

The compound 1-Ethylpiperazine-1,4-diium tetrachlorocadmate, related to 1-Ethylpiperazin-2-one hydrochloride, has been synthesized, and its structure analyzed through X-Ray diffraction. Such studies contribute to the understanding of metal complex formation and properties, which are key in material science and chemistry (Dhieb et al., 2015).

Characterization of Noncentrosymmetric Compounds

Research on 1-Ethylpiperazinediium pentachloroantimonate (III) monohydrate, a compound structurally similar to 1-Ethylpiperazin-2-one hydrochloride, has provided insights into the formation of noncentrosymmetric structures. Such studies are valuable for the development of new materials with specific optical properties (Soudani et al., 2016).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) .

Biochemical Analysis

Biochemical Properties

1-Ethylpiperazin-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its catalytic activity.

Cellular Effects

1-Ethylpiperazin-2-one hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of GABA receptors, which play a critical role in neurotransmission . This modulation can lead to changes in cellular responses, including alterations in gene expression and metabolic activity.

Molecular Mechanism

The molecular mechanism of 1-Ethylpiperazin-2-one hydrochloride involves its interaction with specific biomolecules. It acts as a GABA receptor agonist, binding directly to the receptor and causing hyperpolarization of nerve endings . This interaction results in the inhibition of neurotransmitter release, leading to various physiological effects. Additionally, it can inhibit or activate certain enzymes, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethylpiperazin-2-one hydrochloride can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to the compound can lead to sustained inhibition of enzyme activity, which may result in long-term changes in cellular metabolism . The stability of 1-Ethylpiperazin-2-one hydrochloride is also a critical factor in its effectiveness in experimental setups.

Dosage Effects in Animal Models

The effects of 1-Ethylpiperazin-2-one hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as the modulation of neurotransmitter activity. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions . Understanding the dosage thresholds is essential for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

1-Ethylpiperazin-2-one hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of 1-Ethylpiperazin-2-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is crucial for its biological activity.

Subcellular Localization

1-Ethylpiperazin-2-one hydrochloride exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles within the cell, where it exerts its effects. For example, it may localize to the plasma membrane or intracellular organelles, influencing their function and activity . Post-translational modifications and targeting signals play a role in its subcellular distribution.

Properties

IUPAC Name

1-ethylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-2-8-4-3-7-5-6(8)9;/h7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWKRNZXOFPIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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